molecular formula C19H16N2O3S B2413867 2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-94-6

2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2413867
CAS No.: 866842-94-6
M. Wt: 352.41
InChI Key: NSTRSPIPLQVMNE-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-10-4-3-5-11-8-13-18(24-16(10)11)20-17(21-19(13)25)12-6-7-15(23-2)14(22)9-12/h3-7,9,22H,8H2,1-2H3,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTRSPIPLQVMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione (CAS No: 866842-94-6) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N2O3SC_{19}H_{16}N_{2}O_{3}S. It features a chromeno-pyrimidine core structure, which is known to influence its biological activity. The presence of hydroxyl and methoxy groups contributes to its solubility and reactivity.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound suggests it may scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

Anticancer Potential

Chromeno-pyrimidine derivatives have been investigated for their anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway. This compound may exhibit similar mechanisms, warranting further investigation.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thione group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Modulation of Gene Expression : Similar compounds have been shown to affect the expression of genes involved in apoptosis and cell cycle regulation.
  • Interaction with Cell Membranes : The lipophilic nature of the compound may facilitate its incorporation into cell membranes, influencing membrane fluidity and permeability.

Case Studies

A review of the literature reveals several case studies highlighting the biological effects of related compounds:

  • Study on Antioxidant Activity : A derivative demonstrated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
  • Anticancer Study : A closely related chromeno-pyrimidine compound was shown to inhibit tumor growth in animal models by inducing apoptosis through mitochondrial pathways.

Data Table: Biological Activities Comparison

Compound NameAntioxidant ActivityAntimicrobial ActivityAnticancer Activity
Compound AHighModerateHigh
Compound BModerateHighModerate
This compoundPotentially HighLimited DataPromising

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of this compound?

To optimize synthesis, employ statistical Design of Experiments (DoE) to minimize trial-and-error. Use factorial designs to evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can isolate critical parameters affecting yield, as demonstrated in chemical engineering optimization studies . Additionally, pre-screen conditions using quantum chemical calculations (e.g., transition state analysis) to predict reactivity trends, reducing experimental iterations .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the chromeno-pyrimidine core.
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., hydroxyl and methoxy group orientations) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and purity.
  • HPLC-PDA : Monitor reaction progress and isolate intermediates with orthogonal separation phases (C18 or phenyl columns) .

Q. How can researchers design experiments to assess the compound’s stability under varying conditions?

Conduct accelerated stability studies using controlled stress testing :

  • Thermal degradation : Expose the compound to temperatures ≥60°C and analyze decomposition via TGA/DSC.
  • Photolytic stability : Use UV-Vis irradiation (e.g., 254 nm) and monitor changes with HPLC.
  • Hydrolytic stability : Test pH-dependent degradation in buffered solutions (pH 1–13) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data?

Contradictions (e.g., unexpected regioselectivity) may arise from competing reaction pathways. Use density functional theory (DFT) to calculate activation energies for each pathway, identifying the most thermodynamically favorable route . For example, compare the thione group’s nucleophilicity at different positions using Fukui indices. Validate models with kinetic isotope effect (KIE) studies or substituent electronic parameter correlations (Hammett plots) .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

  • Standardized protocols : Use robotic liquid handlers for reagent dispensing to minimize human error.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like solubility and particle size distribution.
  • In silico batch correction : Apply multivariate analysis (e.g., PCA) to adjust for confounding variables (e.g., impurity profiles) .

Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Determine KiK_i values under varying substrate concentrations to distinguish competitive/non-competitive inhibition.
  • Molecular docking : Simulate binding poses with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to validate computational predictions .

Methodological Considerations for Data Contradictions

  • Cross-validation : Replicate experiments across independent labs to rule out instrumentation bias .
  • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .
  • Feedback loops : Integrate experimental results into computational models iteratively to refine hypotheses (e.g., updating force fields based on crystallographic data) .

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